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Abstract Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic

anabolic-androgenic steroid (AAS) and progestin derived from nandrolone.[1] Originally

investigated for male contraception and androgen replacement therapy, its unique

pharmacological profile has made it a subject of significant interest in endocrine and metabolic

research.[1][2] This technical guide provides an in-depth overview of the pharmacological

properties of Trestolone, including its mechanism of action, receptor binding kinetics,

pharmacodynamic effects, and metabolic fate. Detailed experimental protocols for assessing its

bioactivity are also provided to support further research and development.

Introduction
Trestolone (MENT) is a synthetic estrane steroid characterized by the addition of a methyl

group at the 7α position of its parent steroid, nandrolone (19-nortestosterone).[1] This structural

modification significantly enhances its biological activity. MENT has been explored for its

potential clinical applications, primarily as a long-acting male contraceptive due to its potent

suppression of gonadotropins, and as a form of androgen replacement therapy.[2] Its distinct

profile, which separates it from testosterone and other nandrolone derivatives, warrants

detailed investigation by researchers in endocrinology, pharmacology, and drug development.
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Trestolone exerts its biological effects primarily through interaction with steroid hormone

receptors.

Androgen Receptor (AR) Agonism: MENT is a potent agonist of the androgen receptor. The

7α-methyl group is believed to significantly enhance its binding affinity, which surpasses that

of endogenous androgens like testosterone. One study reported a binding affinity (Ki) of 0.8

nM for trestolone acetate, suggesting a potency 2 to 3 times higher than that of

testosterone in competitive binding assays. This strong interaction is the primary driver of its

powerful anabolic effects.

Progesterone Receptor (PR) Agonism: Trestolone is also a potent progestin, acting as an

agonist at the progesterone receptor. Its affinity for the PR is comparable to or greater than

that of progesterone itself. This progestogenic activity contributes significantly to its

antigonadotropic effects.

Downstream Signaling
Upon binding to the androgen receptor in the cytoplasm, the MENT-AR complex translocates to

the cell nucleus. Within the nucleus, it binds to specific DNA sequences known as hormone

response elements (HREs), which modulates the transcription of androgen-responsive genes.

This genomic action leads to an increase in protein synthesis and a reduction in muscle

catabolism, culminating in the significant muscle hypertrophy associated with the compound.
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Caption: Androgen Receptor (AR) signaling pathway initiated by Trestolone (MENT). (Within
100 characters)

Endocrine Effects
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A primary pharmacological action of Trestolone is its potent suppression of the Hypothalamic-

Pituitary-Gonadal (HPG) axis. Even at low concentrations, MENT is a powerful inhibitor of

gonadotropin-releasing hormone (GnRH) induced secretion of luteinizing hormone (LH) and

follicle-stimulating hormone (FSH) from the pituitary gland. The suppression of LH curtails

endogenous testosterone production in the testes, while the inhibition of FSH disrupts

spermatogenesis. This dual inhibition is the basis for its investigation as a male contraceptive

agent.
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Caption: Inhibition of the Hypothalamic-Pituitary-Gonadal (HPG) axis by Trestolone. (Within
100 characters)

Pharmacodynamics
Anabolic and Androgenic Activity
Trestolone is characterized by a very high ratio of anabolic to androgenic activity. Published

data suggests an anabolic:androgenic ratio of 2300:650. This indicates exceptionally potent

muscle-building properties with comparatively moderate androgenic effects. In animal models,
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MENT's anabolic potency has been shown to be approximately 10 times greater than that of

testosterone. A key differentiator is that MENT is not a substrate for the 5α-reductase enzyme,

meaning it is not converted to dihydrotestosterone (DHT). This prevents the amplification of

androgenic effects in tissues like the prostate, skin, and scalp.

Progestogenic and Estrogenic Activity
MENT possesses potent progestogenic activity, which contributes to its HPG axis suppression.

Unlike some other nandrolone derivatives, Trestolone is a substrate for the aromatase enzyme

and is metabolized into the estrogen 7α-methylestradiol. However, this metabolite has weak

estrogenic activity, and the overall estrogenic effect appears insufficient for complete estrogen

replacement in hypogonadal states, as evidenced by decreased bone mineral density in some

clinical studies.

Table 1:

Comparative

Pharmacological

Data

Compound
Anabolic:Androgenic

Ratio

Relative Binding

Affinity (AR)

Relative Binding

Affinity (PR)

Trestolone (MENT) 2300:650
High (Ki = 0.8 nM for

acetate)
100-125%

Testosterone 100:100 100% (Reference) <1%

Nandrolone 300:30 20% 154-155%

Dihydrotestosterone

(DHT)
200:200 ~200-300% Inactive

Values for AR and PR

binding are relative to

testosterone and

progesterone (100%),

respectively, unless

otherwise noted.
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Pharmacokinetics and Metabolism
ADME Profile
Trestolone has poor oral bioavailability and a short elimination half-life, making oral

administration impractical. It is typically developed for parenteral administration via

subcutaneous implants or as its prodrug, trestolone acetate, via intramuscular injection.

Trestolone acetate is rapidly hydrolyzed by esterases in the blood to release the active MENT

moiety.

A critical pharmacokinetic feature of MENT is its lack of binding to sex hormone-binding

globulin (SHBG). This contributes to its very rapid metabolic clearance rate (MCR) and high

bioavailability to target tissues.

Table 2:

Pharmacokineti

c Parameters of

Trestolone

(MENT)

Parameter Value Species Route Source

Terminal Half-life

(t½)
~40 minutes Human Intravenous

Metabolic

Clearance Rate

(MCR)

~2,360 L/day Human Intravenous

SHBG Binding
No significant

binding
Human, Monkey In vitro

Trestolone

Acetate Half-life
~8-12 hours N/A N/A

Metabolic Pathways
The primary metabolic pathways for Trestolone and its prodrugs include:
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Ester Hydrolysis: Trestolone acetate is rapidly converted to active Trestolone by esterase

enzymes in the plasma.

Aromatization: Trestolone is converted by aromatase to 7α-methylestradiol.

Hydroxylation & Reduction: Further metabolism likely occurs via cytochrome P450-mediated

(e.g., CYP3A4/5) hydroxylation and reduction pathways, leading to various metabolites that

are excreted in urine. The identification of these urinary metabolites is an active area of

research for anti-doping purposes.
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Caption: Simplified metabolic pathway of Trestolone Acetate. (Within 100 characters)

Key Experimental Protocols
Androgen Receptor Competitive Binding Assay
This in vitro assay quantifies the ability of a test compound like Trestolone to bind to the AR by

measuring its competition with a radiolabeled ligand.
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Objective: To determine the binding affinity (e.g., IC50, Ki) of a test compound for the

androgen receptor.

Principle: A fixed concentration of recombinant AR and a radiolabeled androgen (e.g., [³H]-

DHT) are incubated with varying concentrations of the unlabeled test compound. The

amount of radioligand displaced by the test compound is measured, allowing for the

calculation of its binding affinity.

Materials: Recombinant AR protein (ligand-binding domain), radiolabeled ligand ([³H]-DHT or

similar), unlabeled test compound (Trestolone), scintillation fluid, filter plates or scintillation

proximity assay (SPA) plates, buffer solutions.

Brief Protocol:

Immobilize recombinant AR protein onto a multi-well plate (e.g., Ni-coated SPA plate).

Add serial dilutions of the test compound (Trestolone) to the wells.

Add a fixed concentration of the radiolabeled ligand to all wells.

Incubate to allow binding to reach equilibrium.

Wash to remove unbound ligand (if not an SPA assay).

Measure the radioactivity in each well using a scintillation counter.

Plot the percentage of bound radioligand against the log concentration of the test

compound to determine the IC50 value.

Caption: General workflow for an Androgen Receptor competitive binding assay. (Within 100
characters)

In Vivo Hershberger Bioassay
The Hershberger assay is the standard in vivo method for assessing the anabolic and

androgenic activity of a compound.

Objective: To determine the androgenic (prostate/seminal vesicle growth) and anabolic

(levator ani muscle growth) effects of a test compound in a mammalian model.
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Principle: Immature, castrated male rats are used to eliminate the influence of endogenous

androgens. These animals are treated with the test compound for a set period (typically 7-10

days). The weights of specific androgen-dependent tissues are then measured and

compared to control groups.

Animal Model: Peripubertal, castrated male rats.

Brief Protocol:

Male rats are castrated at the onset of puberty.

After a recovery period, animals are randomized into treatment groups (vehicle control,

reference androgen, test compound).

The test compound (Trestolone) is administered daily for 7-10 days via oral gavage or

subcutaneous injection.

Approximately 24 hours after the final dose, animals are euthanized.

Five key androgen-dependent tissues are carefully dissected and weighed: ventral

prostate (VP), seminal vesicles (SV), levator ani-bulbocavernosus (LABC) muscle,

Cowper's glands (COW), and the glans penis (GP).

A statistically significant increase in the weights of these tissues compared to the vehicle

control indicates androgenic/anabolic activity.
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Caption: Standardized workflow for the in vivo Hershberger bioassay. (Within 100 characters)

Summary and Conclusion
Trestolone (MENT) possesses a unique and powerful pharmacological profile, distinguishing it

from both testosterone and its parent compound, nandrolone. Its high-affinity binding to the

androgen and progesterone receptors, coupled with its potent suppression of the HPG axis,

underpins its primary research applications. The lack of 5α-reduction and minimal SHBG

binding are key features that define its potent anabolic activity and rapid clearance. The

provided data and experimental protocols offer a framework for researchers to further
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investigate the nuanced biological effects and therapeutic potential of this compelling synthetic

steroid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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